molecular formula C14H17N5O B2889233 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034449-46-0

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone

Cat. No.: B2889233
CAS No.: 2034449-46-0
M. Wt: 271.324
InChI Key: XMEJCWSDDUDQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS: 2034449-46-0) is a heterocyclic molecule featuring a four-membered azetidine ring fused with a 1,2,3-triazole moiety and a 3-(dimethylamino)phenyl ketone group. Its molecular formula is C₁₄H₁₇N₅O, with a molecular weight of 271.32 g/mol .

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-17(2)12-5-3-4-11(8-12)14(20)18-9-13(10-18)19-7-6-15-16-19/h3-8,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEJCWSDDUDQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a triazole ring, an azetidine moiety, and a dimethylaminophenyl group. This structural diversity is significant as it may contribute to the compound's varied biological activities. The presence of the triazole ring is particularly noteworthy, as triazoles are known for their broad spectrum of biological effects, including antifungal, antibacterial, and anticancer properties .

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit the growth of various fungi and bacteria. The mechanism often involves interference with cell membrane synthesis or function. In vitro studies suggest that similar compounds can effectively target fungal pathogens by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Anticancer Activity

The compound's potential as an anticancer agent is supported by computational studies that predict favorable interactions with proteins involved in cancer pathways. In silico docking studies have indicated that the compound may bind effectively to targets associated with tumor growth and metastasis. Additionally, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the triazole or azetidine components could enhance efficacy .

Case Studies and Experimental Data

  • Antifungal Activity : A study focusing on related triazole compounds showed significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole . This suggests that the compound may share similar mechanisms of action.
  • Cytotoxicity : In cytotoxicity assays against NIH/3T3 cell lines, certain derivatives exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells. For example, compounds structurally similar to our target showed IC50 values ranging from 148 to 187 μM against NIH/3T3 cells .
  • Molecular Docking Studies : Molecular docking simulations have highlighted the binding affinity of the compound to key enzymes involved in cancer metabolism and fungal growth regulation. These studies are crucial for understanding how structural variations can influence biological activity and therapeutic potential .

Comparative Analysis

Compound NameStructural FeaturesNotable Activities
Triazole DerivativeTriazole ringAntifungal, Anticancer
Azetidine AnalogAzetidine ringAntimicrobial
DimethylaminophenylDimethylamino groupEnhances bioavailability

This table summarizes some compounds with structural similarities to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone , highlighting their respective biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Isomerism and Substituent Effects

(3-(2H-1,2,3-Triazol-2-yl)Azetidin-1-yl)(3,4-Dichlorophenyl)Methanone (CAS: 2176270-35-0)
  • Structural Differences: The triazole is in the 2H-regioisomeric form (vs. 1H in the target compound). The phenyl ring bears 3,4-dichloro substituents (electron-withdrawing) instead of a dimethylamino group (electron-donating) .
  • Physicochemical Properties: Molecular weight: 297.14 g/mol (higher due to chlorine atoms).
  • Biological Implications :
    • Chlorine substituents may enhance binding to hydrophobic pockets in biological targets but could reduce bioavailability.
Phenyl(3-Phenyl-1H-1,2,4-Triazol-1-yl)Methanone
  • Structural Differences: 1,2,4-Triazole isomer (vs. 1,2,3-triazole in the target compound). Phenyl groups replace the azetidine and dimethylamino moieties .
  • Physicochemical Properties: Estimated molecular weight: ~250 g/mol (lighter due to absence of azetidine and dimethylamino groups).
  • Biological Implications :
    • The 1,2,4-triazole’s altered hydrogen-bonding capacity may affect interactions with enzymes or receptors.

Heterocyclic Core Modifications

[3-(2-Methylphenyl)-3,4-Dihydropyrazol-2-yl]-Pyridin-3-ylMethanone
  • Structural Differences :
    • A pyrazoline ring (five-membered, partially saturated) replaces the azetidine.
    • Substituents include a 2-methylphenyl group and a pyridinyl ketone .
  • Physicochemical Properties :
    • Pyrazoline’s partial saturation introduces conformational flexibility, contrasting with the rigid azetidine.
    • Pyridine’s nitrogen atom may improve solubility via hydrogen bonding.
  • Biological Implications :
    • The pyrazoline scaffold is common in anti-inflammatory and antiviral agents, suggesting divergent therapeutic applications compared to azetidine-based compounds.

Solubility and Lipophilicity

Compound Key Substituents Solubility Predictors
Target Compound Dimethylamino, azetidine High solubility (polar amine group)
Dichloro Analog 3,4-Dichloro Low solubility (lipophilic Cl substituents)
1,2,4-Triazole Analog Phenyl groups Moderate solubility (aromatic dominance)

Preparation Methods

Azetidine Ring Formation

Azetidine, a strained four-membered ring, is typically synthesized via cyclization or ring-closing strategies. A practical approach involves nucleophilic substitution on 3-chloroazetidine derivatives. For example, reacting 3-chloroazetidine with sodium azide in dimethylformamide (DMF) at 80°C yields 3-azidoazetidine, a precursor for click chemistry.

1,2,3-Triazole Installation via Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide-alkyne cycloaddition is the most reliable method for regioselective 1,2,3-triazole formation. 3-Azidoazetidine reacts with a terminal alkyne (e.g., phenylacetylene) under Cu(I) catalysis to afford 3-(1H-1,2,3-triazol-1-yl)azetidine. Key conditions include:

  • Catalyst: CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%)
  • Solvent: tert-Butanol/H₂O (1:1)
  • Temperature: 25°C, 12 hours.

Yield : 82–89% after column chromatography.

Synthesis of 3-(Dimethylamino)Benzoyl Chloride

Friedel-Crafts Acylation of Dimethylaniline

Introducing the ketone group to 3-dimethylaminobenzene requires electrophilic aromatic substitution. Using Friedel-Crafts acylation :

  • Substrate: N,N-Dimethylaniline
  • Acylating agent: Acetyl chloride
  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: Dichloromethane (DCM), 0°C → room temperature, 6 hours.

Yield : 68% of 3-(dimethylamino)acetophenone.

Oxidation to Carboxylic Acid and Conversion to Acid Chloride

The ketone is oxidized to a carboxylic acid using KMnO₄ in acidic medium, followed by treatment with thionyl chloride (SOCl₂) to form the acyl chloride:

  • Oxidation : 3-(Dimethylamino)acetophenone → 3-(dimethylamino)benzoic acid (72% yield)
  • Chlorination : SOCl₂, reflux, 2 hours → 3-(dimethylamino)benzoyl chloride (95% yield).

Coupling of Fragments: Amide Bond Formation

The final step involves coupling 3-(1H-1,2,3-triazol-1-yl)azetidine with 3-(dimethylamino)benzoyl chloride. Two methods are prevalent:

Schotten-Baumann Reaction

  • Conditions : Aqueous NaOH (10%), DCM, 0°C
  • Procedure : Benzoyl chloride is added dropwise to a stirred solution of azetidine-triazole in DCM/NaOH. Reaction proceeds for 1 hour.
  • Yield : 75–80% after extraction and recrystallization.

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxybenzotriazole (HOBt)
  • Solvent : DMF, 24 hours, room temperature
  • Yield : 85–90% after silica gel chromatography.

Optimization and Challenges

Regioselectivity in Triazole Formation

CuAAC ensures exclusive 1,4-regioselectivity, but residual copper may require chelating agents (e.g., EDTA) during purification.

Stability of Azetidine Intermediates

Azetidine’s ring strain necessitates low-temperature storage (-20°C) of intermediates to prevent polymerization.

Dimethylation Efficiency

Eschweiler-Clarke methylation (HCO₂H/HCHO) of 3-aminophenyl precursors achieves >90% dimethylation but requires reflux conditions (110°C, 8 hours).

Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, aromatic), 4.65–4.50 (m, 4H, azetidine-CH₂), 3.02 (s, 6H, N(CH₃)₂).
  • ¹³C NMR : 165.2 ppm (C=O), 144.1 ppm (triazole-C), 52.3 ppm (azetidine-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₄H₁₆N₅O : [M+H]⁺ = 286.1297
  • Found : 286.1295.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Schotten-Baumann 75–80 98 Rapid, no coupling reagents Requires cold conditions
EDC/HOBt 85–90 99 High yield, mild conditions Costly reagents
Direct alkylation 65 95 One-pot reaction Low regioselectivity

Q & A

Q. Key intermediates :

  • 3-azidoazetidine (pre-triazole coupling)
  • 3-(dimethylamino)benzoyl chloride (acylating agent)

Purification : HPLC or TLC (hexane:ethyl acetate, 3:1) ensures intermediate purity .

How can reaction conditions be optimized to improve the yield of the triazole-azetidine coupling step?

Advanced
Optimization parameters include:

Parameter Optimal Range Impact
SolventDCE:TFE (1:1)Enhances reaction rate and selectivity
Temperature40–60°CBalances reactivity and side reactions
CatalystCuI (5 mol%)Reduces triazole dimerization
Reaction Time12–16 hoursEnsures complete conversion

Methodology : Design of Experiments (DoE) to evaluate interactions between variables. Use LC-MS to monitor reaction progress .

Which spectroscopic techniques confirm the compound’s structure, and what key spectral signatures are observed?

Q. Basic

  • ¹H NMR :
    • δ 7.8–8.1 ppm (triazole protons, singlet)
    • δ 3.2–3.6 ppm (azetidine ring protons, multiplet)
    • δ 2.9 ppm (N(CH₃)₂, singlet)
  • ¹³C NMR :
    • 165–170 ppm (ketone carbonyl)
    • 120–125 ppm (triazole carbons)
  • HRMS : Exact mass [M+H]⁺ calculated for C₁₅H₁₈N₄O: 294.1432 .

How can X-ray crystallography resolve ambiguities in the molecular structure?

Q. Advanced

Crystal Growth : Use slow evaporation in ethanol/dichloromethane.

Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refinement (SHELXL) :

  • Apply anisotropic displacement parameters.
  • Validate hydrogen bonding networks (e.g., triazole N–H···O interactions).

Example : A related azetidine-triazole analog showed a dihedral angle of 85° between the triazole and azetidine planes .

What biological targets are hypothesized for this compound, and what assays screen its activity?

Basic
Targets : Kinases (e.g., EGFR), GPCRs (due to dimethylamino group’s basicity).
Assays :

  • In vitro enzyme inhibition : IC₅₀ determination via fluorogenic substrates.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

What computational methods predict binding affinity and mechanism of action?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets.
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., triazole logP vs. IC₅₀).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

How do solubility and stability profiles influence experimental design?

Q. Basic

  • Solubility :
    • DMSO stock (≥10 mM).
    • Aqueous buffers (pH 7.4): <50 µM (use cyclodextrin carriers).
  • Stability :
    • Degrades at pH < 5 (avoid acidic conditions).
    • Store at –20°C under argon .

How to resolve contradictions between computational predictions and experimental bioactivity?

Q. Advanced

Validate models : Perform site-directed mutagenesis on predicted binding residues.

Reassess assay conditions : Check for redox interference (e.g., triazole-mediated false positives).

Off-target screening : Use proteome-wide affinity chromatography .

What side reactions occur during synthesis, and how are they mitigated?

Q. Basic

Side Reaction Mitigation Strategy
Azetidine ring-openingUse anhydrous conditions
Triazole dimerizationOptimize Cu catalyst loading
Acylation byproductsPurify via silica gel chromatography .

How is enantioselective synthesis of chiral analogs achieved?

Q. Advanced

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids for asymmetric acylation.
  • Stereochemical Analysis :
    • Chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
    • Optical Rotation : Compare [α]²⁵D values with reference standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.